2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a furan ring and a bromobenzene moiety in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the sulfonamide: This step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.
Acylation: The N-benzyl-4-bromobenzenesulfonamide is then reacted with furan-2-ylmethylamine in the presence of an acylating agent such as acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The bromobenzene moiety can be reduced to form the corresponding benzene derivative.
Substitution: The bromine atom in the bromobenzene ring can be substituted with various nucleophiles (e.g., amines, thiols) to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Possible antimicrobial or anticancer activity due to the presence of sulfonamide and furan moieties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Furamide: A compound containing a furan ring with potential biological activity.
Uniqueness
2-(N-benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of a bromobenzene moiety, a furan ring, and a sulfonamide group in its structure. This unique combination may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c21-17-8-10-19(11-9-17)28(25,26)23(14-16-5-2-1-3-6-16)15-20(24)22-13-18-7-4-12-27-18/h1-12H,13-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLHHCLSQACWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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